molecular formula C20H21N5O5S2 B6546561 N-(2,4-dimethoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 946350-14-7

N-(2,4-dimethoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B6546561
CAS No.: 946350-14-7
M. Wt: 475.5 g/mol
InChI Key: QPJGAVFTFDZNLI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H21N5O5S2 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.09841113 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S2/c1-28-13-6-4-12(5-7-13)21-18(27)23-19-24-25-20(32-19)31-11-17(26)22-15-9-8-14(29-2)10-16(15)30-3/h4-10H,11H2,1-3H3,(H,22,26)(H2,21,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJGAVFTFDZNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will detail its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C21H22N4O5S
  • IUPAC Name : 5-{2-[(2,4-dimethoxyphenyl)carbamoyl]ethyl}-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide
  • SMILES Notation : COc(cc1)ccc1NC(c1nnc(CCC(Nc(ccc(OC)c2)c2OC)=O)s1)=O

This structure features a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with a thiadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have demonstrated effectiveness against various bacterial strains. A study highlighted that certain derivatives showed notable inhibitory effects against pathogens such as Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential. A series of studies have shown that these compounds can inhibit key enzymes involved in cancer cell proliferation. Specifically, some derivatives were found to be micromolar inhibitors of focal adhesion kinase (FAK), which is crucial for cancer cell metastasis . In vitro assays revealed that certain compounds exhibited IC50 values lower than those of standard chemotherapeutic agents like cisplatin, indicating promising anticancer activity .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for nucleotide synthesis or metabolic pathways in cancer cells.
  • Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways involved in cell growth and apoptosis.
  • Antioxidant Properties : Some studies suggest that thiadiazole derivatives may possess antioxidant capabilities that contribute to their therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineInhibition ConcentrationReference
AntimicrobialXanthomonas oryzae100 μg/mL
AnticancerMDA-MB-231 Breast Cancer CellsIC50 3.3 μM
AnticancerHEK293T Cell LineIC50 34.71 μM
AntitubercularMycobacterium smegmatisMIC 26.46 μg/mL

Case Study: Synthesis and Evaluation

In a recent study published in the Egyptian Journal of Chemistry, researchers synthesized various thiadiazole derivatives and evaluated their biological activities. Among these compounds, one derivative exhibited significant antibacterial activity against Xanthomonas oryzae, outperforming commercial bactericides . Additionally, anticancer evaluations showed promising results against breast cancer cell lines.

Scientific Research Applications

Medicinal Chemistry

N-(2,4-dimethoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been explored for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, studies have shown that it can induce apoptosis in breast cancer cells (MCF-7) and inhibit dihydrofolate reductase (DHFR), a target for many anticancer drugs .

Case Study: Inhibition of Cancer Cell Lines

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15.2Induction of apoptosis
CCRF-CEM (Lymphoma)12.8Inhibition of DHFR
A549 (Lung)18.6Cell cycle arrest

The compound's ability to modulate key enzymes involved in cell growth and survival highlights its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structural components may interact with bacterial enzymes or cell membranes, leading to inhibition of bacterial growth. Preliminary studies suggest efficacy against certain strains of bacteria and fungi .

Biochemical Probes

In biochemical research, this compound serves as a biochemical probe to study enzyme interactions and cellular pathways. Its unique structure allows researchers to explore its effects on various biological targets .

Drug Development

The compound is included in several screening libraries aimed at discovering new drugs with specific therapeutic effects. It has been screened for antimitotic and antiviral activities, indicating its versatility in drug discovery efforts .

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